N-cyclobutyl-6-methylpyridazin-3-amine
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Overview
Description
N-cyclobutyl-6-methylpyridazin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.224. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Aminations with Oxaziridines
Electrophilic aminations are pivotal in synthesizing azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkylhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic and derivatives. This process, facilitated by cyclohexanespiro-3'-oxaziridine transferring its NH group to various nucleophiles, underscores the versatility of amination reactions in generating a wide array of nitrogen-containing compounds, essential for pharmaceutical and materials science applications (Andreae & Schmitz, 1991).
Palladium-Catalyzed Carbonylative Cyclization of Amines
The palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation offers a novel pathway for the diversification of amino acids and peptides into γ-lactams. This process highlights the potential for late-stage functionalization of complex molecules, showcasing the strategic incorporation of functional groups into bioactive molecules to enhance their properties or to create novel compounds with potential therapeutic applications (Hernando et al., 2016).
Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities
Enaminones serve as key intermediates in synthesizing N-arylpyrazole-containing compounds, leading to the discovery of substances with significant antitumor and antimicrobial activities. This synthetic pathway enables the creation of biologically active molecules that could contribute to new treatments for cancer and infectious diseases, highlighting the crucial role of innovative synthetic strategies in drug discovery (Riyadh, 2011).
Homogeneous Catalytic Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics
The aminocarbonylation of iodo-heteroaromatics represents a versatile strategy for synthesizing N-substituted nicotinamides and related compounds. This method underscores the importance of palladium-catalyzed reactions in efficiently creating molecules of biological relevance, providing a synthetic route to potentially bioactive compounds with a broad spectrum of properties (Takács et al., 2007).
Synthesis of 3-Aminocyclobut-2-en-1-ones as VLA-4 Antagonists
The facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare a series of 3-aminocyclobut-2-en-1-ones demonstrates the potential for developing potent VLA-4 antagonists. This synthetic approach may lead to new therapeutic agents for treating inflammatory and autoimmune diseases, showcasing the application of chemical synthesis in addressing unmet medical needs (Brand et al., 2003).
Mechanism of Action
Target of Action
The primary targets of N-cyclobutyl-6-methylpyridazin-3-amine are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is active.
Properties
IUPAC Name |
N-cyclobutyl-6-methylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-5-6-9(12-11-7)10-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYRQVSGQAOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.